3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-
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Overview
Description
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]- is a complex organic compound with a molecular formula of C28H23F3N6. This compound is known for its unique structure, which includes multiple functional groups such as pyridine, carbonitrile, and azo groups. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]- involves multiple steps, starting with the preparation of the pyridinecarbonitrile core. The reaction typically involves the use of nitrile and pyridine derivatives under controlled conditions. The addition of the phenoxyethoxy and phenylazo groups is achieved through subsequent reactions involving specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the azo groups, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines from reduction and substituted phenyl or pyridine derivatives from substitution reactions.
Scientific Research Applications
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]- involves its interaction with specific molecular targets. The compound’s azo groups can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The pyridine and phenoxyethoxy groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarbonitrile: A simpler compound with similar pyridine and nitrile groups.
4-methyl-2,6-bis((4-methylphenyl)amino)-5-((2-(trifluoromethyl)phenyl)azo)-3-pyridinecarbonitrile: A closely related compound with similar structural features.
Uniqueness
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it valuable in various research and industrial applications.
Properties
CAS No. |
63281-05-0 |
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Molecular Formula |
C41H44N8O4 |
Molecular Weight |
712.8 g/mol |
IUPAC Name |
4-methyl-2,6-bis[3-(2-phenoxyethoxy)propylamino]-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C41H44N8O4/c1-32-38(31-42)40(43-23-11-25-50-27-29-52-36-15-7-3-8-16-36)45-41(44-24-12-26-51-28-30-53-37-17-9-4-10-18-37)39(32)49-48-35-21-19-34(20-22-35)47-46-33-13-5-2-6-14-33/h2-10,13-22H,11-12,23-30H2,1H3,(H2,43,44,45) |
InChI Key |
PMWAPTJFFJZQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)NCCCOCCOC4=CC=CC=C4)NCCCOCCOC5=CC=CC=C5)C#N |
Origin of Product |
United States |
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